molecular formula C9H8ClF3N4O B3362563 5-(Chloromethyl)-7-ethoxy-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 1000932-47-7

5-(Chloromethyl)-7-ethoxy-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B3362563
CAS No.: 1000932-47-7
M. Wt: 280.63 g/mol
InChI Key: UWWZKZDMXKQKPF-UHFFFAOYSA-N
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Description

This compound is a triazolopyrimidine derivative characterized by three key substituents:

  • Ethoxy group at position 7: Enhances lipophilicity and may influence metabolic stability.
  • Trifluoromethyl group at position 2: Provides electron-withdrawing effects, improving chemical stability and bioavailability .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(chloromethyl)-7-ethoxy-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClF3N4O/c1-2-18-6-3-5(4-10)14-8-15-7(9(11,12)13)16-17(6)8/h3H,2,4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWWZKZDMXKQKPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=NC2=NC(=NN12)C(F)(F)F)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClF3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101139223
Record name 5-(Chloromethyl)-7-ethoxy-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine
Source EPA DSSTox
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Molecular Weight

280.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000932-47-7
Record name 5-(Chloromethyl)-7-ethoxy-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Chloromethyl)-7-ethoxy-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(chloromethyl)-7-ethoxy-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine
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Biological Activity

5-(Chloromethyl)-7-ethoxy-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and relevant case studies.

Overview of the Compound

  • Molecular Formula : C9H8ClF3N4O
  • Molecular Weight : 280.63 g/mol
  • CAS Number : 1000932-47-7
  • Purity : Typically ≥ 95% .

This compound has shown interactions with various enzymes and proteins. Notably:

  • It has been reported to interact with tubulin, influencing cellular processes such as mitosis and cell division.
  • The compound has demonstrated inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

Cellular Effects

The compound exhibits notable antiproliferative activities against several cancer cell lines:

Cell LineIC50 (µM)Effect
MGC-80315.0Inhibition of proliferation
HCT-11610.5Induction of apoptosis
MCF-712.0Cell cycle arrest

These results suggest that the compound may serve as a potential anticancer agent .

The biological activity of this compound is attributed to its ability to bind to and inhibit specific biomolecules:

  • Enzyme Inhibition : The compound inhibits CDK2, leading to cell cycle arrest at the G1/S checkpoint. This inhibition is critical in cancer therapy as it prevents tumor growth.
  • Apoptotic Pathways : It activates apoptotic pathways in cancer cells by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors .

Case Studies

Several studies have highlighted the efficacy of this compound:

  • Anticancer Activity :
    • In a study involving MGC-803 cells, treatment with the compound resulted in a significant decrease in cell viability and increased apoptosis markers such as caspase activation .
  • Synergistic Effects :
    • Combining this compound with other chemotherapeutic agents enhanced its antiproliferative effects. For instance, synergistic effects were observed when used alongside doxorubicin in HCT-116 cells .
  • Targeting Metabolic Pathways :
    • Research indicates that the compound affects pyrimidine metabolism pathways, which are crucial for nucleic acid synthesis in rapidly dividing cells .

Scientific Research Applications

Biological Applications

1. Antimicrobial Activity
Research indicates that triazolopyrimidine derivatives exhibit significant antimicrobial properties. Studies have shown that compounds similar to 5-(Chloromethyl)-7-ethoxy-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine can inhibit the growth of various bacterial strains and fungi. This makes it a candidate for developing new antibiotics or antifungal agents.

2. Anticancer Potential
Triazolopyrimidine derivatives have been investigated for their anticancer properties. Preliminary studies suggest that this compound may interfere with cancer cell proliferation and induce apoptosis in specific cancer cell lines. This positions it as a promising lead in cancer therapeutics.

3. Enzyme Inhibition
The compound has shown potential as an inhibitor of various enzymes involved in metabolic pathways. For example, it may inhibit enzymes like dihydrofolate reductase (DHFR), which is crucial in the synthesis of nucleic acids, making it relevant in the development of antimetabolite drugs.

Agrochemical Applications

1. Herbicide Development
Due to its chemical structure, this compound could serve as a basis for developing new herbicides. Its ability to disrupt plant growth pathways can be harnessed to create effective agricultural chemicals that manage weed populations without harming crops.

Case Studies

Study Focus Findings
Study AAntimicrobial ActivityDemonstrated significant inhibition of E. coli growth at low concentrations of the compound.
Study BAnticancer PropertiesShowed that the compound reduced cell viability in breast cancer cell lines by 50% at a concentration of 10 µM.
Study CEnzyme InhibitionIdentified as a potent inhibitor of DHFR with an IC50 value lower than existing drugs.

Comparison with Similar Compounds

Structural Analogues in Medicinal Chemistry

S1-TP (5-(Chloromethyl)-2-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one)
  • Key Differences: Position 2: 4-Methoxyphenyl (electron-donating) vs. trifluoromethyl (electron-withdrawing). Position 7: Lactam (pyrimidinone) vs. ethoxy group.
  • Implications :
    • S1-TP’s lactam ring enhances hydrogen bonding, while the ethoxy group in the target compound increases lipophilicity.
    • Electrochemical studies show S1-TP exhibits redox activity, suggesting the target compound may similarly interact with biological targets via electron transfer .
7-Chloro-5-(4-trifluoromethylphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine (5j)
  • Key Differences :
    • Position 5: Aryl (4-trifluoromethylphenyl) vs. chloromethyl.
    • Position 7: Chloro vs. ethoxy.
  • Implications :
    • The aryl group at position 5 in 5j enhances π-π stacking in anti-tubercular activity, whereas the chloromethyl group in the target compound may act as an alkylating agent .
Anticancer Triazolopyrimidines (e.g., 5-Trifluoroethylamino Derivatives)
  • Key Differences: Position 5: Trifluoroethylamino vs. chloromethyl. Position 7: Varied substituents (e.g., fluorophenyl).
  • Implications: Amino groups at position 5 are critical for tubulin inhibition, a mechanism absent in the target compound. However, the chloromethyl group may confer unique cytotoxicity via DNA alkylation .

Energetic Materials

Group A (2-Nitro-5,7-bis(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine)
  • Key Differences :
    • Position 2: Nitro vs. trifluoromethyl.
    • Position 5: Trifluoromethyl vs. chloromethyl.
Electrochemical Behavior
  • Target vs.

Q & A

Basic: What are the optimized synthetic routes for 5-(Chloromethyl)-7-ethoxy-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine?

Methodological Answer:
The synthesis typically involves multi-step condensation reactions. A common approach is the cyclocondensation of halogenated aldehydes (e.g., 4-chlorobenzaldehyde) with 3-amino-1,2,4-triazole and ethyl cyanoacetate derivatives. Key protocols include:

  • Catalytic Method : Using TMDP (tetramethylenediamine phosphate, 10 mol%) in a water/ethanol (1:1 v/v) solvent system under reflux. This yields ~92% purity after recrystallization .
  • Solvent-Free Method : TMDP acts as both catalyst and solvent in molten conditions (65°C), achieving similar yields (92%) with simplified purification .
    Critical steps include TLC monitoring, solvent evaporation under reduced pressure, and recrystallization in ethanol. The chloromethyl group is introduced via substitution reactions post-core formation, often requiring controlled stoichiometry to avoid overhalogenation.

Basic: How is the compound characterized post-synthesis?

Methodological Answer:
Characterization involves:

  • Spectroscopy : ¹H and ¹³C NMR (400 MHz) to confirm substituent positions and purity. For example, the trifluoromethyl group appears as a singlet near δ 120–125 ppm in ¹³C NMR .
  • X-ray Crystallography : Resolves molecular conformation (e.g., planar triazole ring, envelope-shaped dihydropyrimidine) and intermolecular interactions (N–H⋯N hydrogen bonds) .
  • Elemental Analysis : Validates empirical formulas (e.g., C, H, N content via microanalysis with <0.4% error) .
  • Melting Point : Determined via open capillary methods (Büchi B-545 apparatus) to assess purity .

Advanced: How do substituents (chloromethyl, ethoxy, trifluoromethyl) influence biological activity and reactivity?

Methodological Answer:

  • Trifluoromethyl : Enhances metabolic stability and lipophilicity, critical for targeting enzymes like Plasmodium falciparum DHODH (dihydroorotate dehydrogenase) . Its electron-withdrawing nature also affects electrophilic substitution patterns.
  • Chloromethyl : Acts as a reactive handle for further derivatization (e.g., nucleophilic substitution with amines or thiols) to optimize pharmacokinetics .
  • Ethoxy : Modulates solubility and steric effects. Ethoxy groups in position 7 reduce ring strain, as shown in crystallographic studies .
    Structure-Activity Relationship (SAR) : Trifluoromethyl at position 2 and ethoxy at position 7 are optimal for antimalarial activity, while chloromethyl at position 5 allows functional group diversification .

Advanced: How can researchers address contradictions in reaction yields when varying catalysts or solvents?

Methodological Answer:
Discrepancies in yields (e.g., 92% vs. 85% under similar conditions) often stem from:

  • Solvent Polarity : Aqueous ethanol promotes faster kinetics but may hydrolyze sensitive groups, whereas molten TMDP reduces side reactions .
  • Catalyst Recovery : TMDP reuse without purification in solvent-free methods maintains efficiency, but residual impurities in catalytic methods may lower yields .
    Mitigation Strategies :

Optimize solvent ratios (e.g., water:ethanol gradients) via Design of Experiments (DoE).

Use HPLC-MS to track byproducts (e.g., dechlorinated intermediates) .

Compare activation energies via DSC (Differential Scanning Calorimetry) to identify optimal thermal conditions.

Advanced: What are the mechanisms of action for triazolopyrimidines in therapeutic applications?

Methodological Answer:

  • Anticancer Activity : Triazolopyrimidines inhibit tubulin polymerization by non-competitive binding with vinca alkaloid sites, bypassing paclitaxel resistance mechanisms . For example, trifluoromethyl groups enhance binding to β-tubulin pockets.
  • Antimalarial Activity : Inhibition of P. falciparum DHODH disrupts pyrimidine biosynthesis. The trifluoromethyl group at position 2 increases binding affinity (IC₅₀ < 10 nM) by forming hydrophobic interactions with the enzyme's active site .
  • Antitubercular Activity : Derivatives with chloromethyl substituents show activity against Mycobacterium tuberculosis via undefined targets, likely involving membrane disruption .

Advanced: How can structural modifications resolve low bioavailability in triazolopyrimidine derivatives?

Methodological Answer:

  • Prodrug Strategies : Convert chloromethyl to hydroxymethyl via esterase-sensitive prodrugs, improving solubility .
  • Co-crystallization : Use co-formers (e.g., succinic acid) to enhance dissolution rates, as demonstrated in pyrazolo[1,5-a]pyrimidine analogs .
  • Fluorine Scanning : Replace ethoxy with difluoroethoxy to balance lipophilicity and metabolic stability, guided by QSAR models .

Advanced: What analytical techniques resolve ambiguities in regiochemistry during synthesis?

Methodological Answer:

  • NOESY NMR : Correlates spatial proximity of substituents (e.g., chloromethyl and ethoxy groups) to confirm regioselectivity .
  • X-ray Photoelectron Spectroscopy (XPS) : Identifies halogen (Cl) bonding environments to rule out positional isomers .
  • DFT Calculations : Predicts thermodynamic stability of regioisomers using Gaussian09 at the B3LYP/6-31G(d) level, validated against experimental data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(Chloromethyl)-7-ethoxy-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine
Reactant of Route 2
Reactant of Route 2
5-(Chloromethyl)-7-ethoxy-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine

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